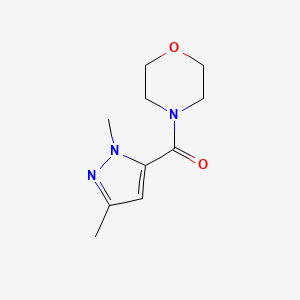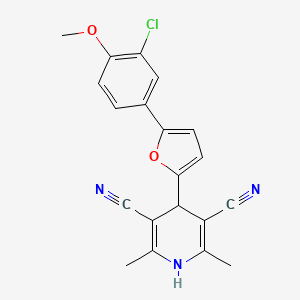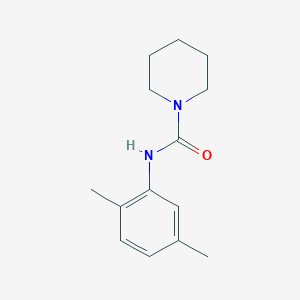![molecular formula C6H12N2O3 B11945725 N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
N-[(methylamino)acetyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(methylamino)acetyl]alanine is a non-proteinogenic amino acid produced by cyanobacteria. It has garnered significant attention due to its potential role in various neurodegenerative diseases, including amyotrophic lateral sclerosis and Alzheimer’s disease . This compound is known for its neurotoxic properties and has been the subject of extensive scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(methylamino)acetyl]alanine typically involves the use of dendrimeric intermediates in a one-pot reaction. This method provides a simple and efficient route to obtain the compound with good yields . The reaction conditions are generally mild, making it a favorable approach for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the synthesis can be scaled up using similar methods as those employed in laboratory settings, with adjustments to reaction conditions and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-[(methylamino)acetyl]alanine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, ozone, hydrogen peroxide, and hydroxyl radicals . The reaction conditions vary depending on the desired outcome, with factors such as pH and temperature playing crucial roles.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, during ozonation, the compound is primarily degraded by direct oxidation of ozone molecules, leading to the formation of various by-products .
Aplicaciones Científicas De Investigación
N-[(methylamino)acetyl]alanine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of non-proteinogenic amino acids. In biology and medicine, it is investigated for its role in neurodegenerative diseases and its potential as a biomarker for environmental exposure to cyanotoxins . In industry, it is used in the development of analytical methods for detecting and quantifying cyanotoxins in environmental samples .
Mecanismo De Acción
The mechanism of action of N-[(methylamino)acetyl]alanine involves several pathways. It is known to induce neurotoxicity through excitotoxicity, protein misincorporation, and oxidative stress . The compound interacts with molecular targets such as glutamate receptors and transporters, leading to neuronal damage and cell death. Additionally, it has been implicated in the formation of protein aggregates and the disruption of cellular homeostasis .
Comparación Con Compuestos Similares
N-[(methylamino)acetyl]alanine is often compared with other non-proteinogenic amino acids, such as β-amino-N-methylalanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid . These compounds share similar structural features but differ in their biological activities and toxicological profiles. The uniqueness of this compound lies in its specific neurotoxic effects and its association with neurodegenerative diseases .
Propiedades
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFPUCAXGAXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)

![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)






![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)

